Youlemycin

Description

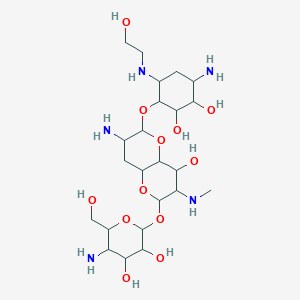

Structure

2D Structure

Properties

CAS No. |

110207-81-3 |

|---|---|

Molecular Formula |

C23H45N5O12 |

Molecular Weight |

583.6 g/mol |

IUPAC Name |

5-amino-2-[[7-amino-6-[4-amino-2,3-dihydroxy-6-(2-hydroxyethylamino)cyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O12/c1-27-13-16(33)20-10(36-22(13)40-23-18(35)15(32)12(26)11(6-30)37-23)5-8(25)21(39-20)38-19-9(28-2-3-29)4-7(24)14(31)17(19)34/h7-23,27-35H,2-6,24-26H2,1H3 |

InChI Key |

QNFLJFGZCCREJW-UHFFFAOYSA-N |

SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Youlemycin |

Origin of Product |

United States |

Origin and Isolation of Youlemycin

Microbial Producers and Associated Biodiversity of Youlemycin

Natural products, including antibiotics, are frequently sourced from microorganisms, particularly bacteria belonging to the phylum Actinobacteria. Actinobacteria are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Actinobacterial Strains Implicated in this compound Production

Research indicates that this compound is produced by certain strains of Actinobacteria. While the provided search results specifically mention a study on the fermentation, isolation, and physico-chemical properties of this compound by Ye X and Qiang Y in 1987, which would likely detail the producing organism, the specific strain name is not explicitly present in the snippets plos.orgdntb.gov.uanih.gov. However, the broader context of the search results highlights that Streptomyces species are prolific producers of natural products, including antibiotics, and are commonly isolated from various environments for drug discovery efforts frontiersin.orgnih.govfrontiersin.orgmdpi.com. Other actinobacterial genera like Micromonospora and Gordonia have also been identified as sources of secondary metabolites nih.gov.

Ecological Niches of this compound-Producing Microorganisms

Actinobacteria, including potential this compound producers, inhabit diverse ecological niches. They are commonly found in terrestrial environments, particularly soil, where they play significant roles in decomposition and nutrient cycling nih.gov. Marine environments, including sediments, invertebrates like sponges, and even algae, have also proven to be rich sources of novel actinobacterial strains with the capacity to produce bioactive compounds plos.orgnih.govmdpi.com. Some studies have even explored less conventional sources like atmospheric precipitations, suggesting that Actinobacteria can be dispersed through air and isolated from rain or clouds frontiersin.org. The ecological niche of a microorganism refers to its specific role and position in its environment, encompassing how it interacts with resources and other organisms wikipedia.orgcurci.de. The diversity of ecological niches from which Actinobacteria have been isolated underscores the potential for discovering new natural products from a wide range of environments nih.govfrontiersin.orgmdpi.com. For instance, Actinobacteriota have been observed to be enriched in different aquatic niches, including water, root, and leaf surfaces, sometimes in response to environmental factors like pollution nih.gov.

Fermentation Methodologies for this compound Cultivation

The production of this compound, like many microbial secondary metabolites, typically involves fermentation. This process involves cultivating the producing microorganism in a suitable liquid culture medium under controlled conditions to optimize the yield of the desired compound. While specific details regarding the fermentation methodology for this compound are not extensively detailed in the provided snippets, general practices for cultivating actinobacterial strains for secondary metabolite production are mentioned. These often involve growing isolates in liquid media, such as Trypticase Soy Broth (TSB), with shaking at specific temperatures for a defined period plos.orgnih.gov. The optimization of fermentation parameters, including media composition, temperature, aeration, and incubation time, is crucial for maximizing the production of this compound.

Advanced Isolation Techniques for this compound Purification

Once the fermentation is complete, this compound must be isolated and purified from the complex mixture of compounds present in the fermentation broth or microbial biomass. This typically involves a series of extraction and purification steps. Common techniques used in the isolation and purification of natural products from microbial sources include solvent extraction, where compounds are selectively dissolved in organic solvents plos.orgnih.gov. Following extraction, various chromatographic methods are employed to separate this compound from other compounds based on differences in their physical and chemical properties. These techniques can include column chromatography, which separates compounds based on their differential adsorption to a stationary phase, and High-Performance Liquid Chromatography (HPLC), a more advanced technique offering higher resolution separation plos.orgmasterorganicchemistry.commdpi.comhilarispublisher.com. Other purification methods mentioned in the context of natural product isolation include techniques based on differences in chemical properties (like acid-base extraction), distillation, crystallization, and membrane separation techniques like dialysis and ultrafiltration masterorganicchemistry.commdpi.comhilarispublisher.comfrontiersin.org. The choice and combination of purification techniques depend on the specific properties of this compound and the desired level of purity. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful analytical technique often used in conjunction with isolation to monitor the separation and identify compounds plos.orgnih.gov.

Biosynthetic Pathways of Youlemycin

Proposed Biosynthetic Precursors and Intermediates of Youlemycin

Information regarding the specific proposed biosynthetic precursors and intermediates involved in the synthesis of this compound is not available in the consulted sources.

Enzymatic Machinery and Gene Clusters Involved in this compound Synthesis

The specific enzymatic machinery and associated gene clusters responsible for the biosynthesis of this compound were not identified in the consulted literature. Research on the biosynthesis of other natural products from microorganisms, particularly Actinobacteria, highlights the role of biosynthetic gene clusters (BGCs) encoding the necessary enzymes for secondary metabolite production nih.govjmicrobiol.or.krfrontiersin.org. These clusters often contain genes for structural enzymes, regulatory proteins, transport proteins, and resistance mechanisms nih.gov. However, the particular BGC and enzymes for this compound remain to be detailed in the available information.

Comparative Biosynthetic Analyses of this compound with Related Metabolites

While this compound is recognized as a glycosylated bacterial metabolite and an aminoglycoside antibiotic google.comgoogle.com, detailed comparative biosynthetic analyses specifically contrasting its pathway with those of related metabolites were not found in the consulted sources. Studies on the biosynthesis of other aminoglycosides and glycosylated compounds have revealed diverse and complex pathways involving various enzymatic steps such as glycosylation, amination, hydroxylation, and methylation nih.govplos.org. Comparative genomic and biosynthetic studies are valuable tools for identifying novel BGCs and understanding the evolution of biosynthetic pathways in microorganisms nih.gov. However, such a comparative analysis specifically including this compound was not identified.

Advanced Structural Elucidation of Youlemycin

Spectroscopic Approaches for Definitive Youlemycin Structural Assignment

The definitive structural assignment of this compound is heavily dependent on spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information crucial for piecing together the molecular structure of complex natural products like this compound.

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. hu.edu.jo Techniques like high-resolution mass spectrometry can determine the exact mass of the molecule, which can be used to calculate its molecular formula. hu.edu.jo Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, generating a pattern of fragment ions. hu.edu.jo Analysis of these fragmentation patterns provides clues about the substructures present within this compound, aiding in the confirmation of structural features deduced from NMR data. hu.edu.jo The combination of accurate mass data from MS and detailed connectivity information from NMR is typically required for a confident structural assignment of a complex organic molecule.

Stereochemical Characterization of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of this compound's structural characterization. pdx.edunumberanalytics.com Many natural products possess multiple stereocenters, leading to the possibility of various stereoisomers with distinct biological properties. pdx.edunumberanalytics.com Determining the relative and absolute configuration of these stereocenters is therefore essential.

Determining the absolute configuration (R or S designation) of stereocenters often requires additional techniques. youtube.compharmacy180.com For crystalline compounds, X-ray crystallography can be a definitive method for determining absolute stereochemistry, particularly when anomalous dispersion effects are utilized. numberanalytics.com For compounds that are difficult to crystallize, chemical derivatization followed by spectroscopic analysis or comparison of optical rotation with known standards can sometimes be employed, although predicting optical rotation from configuration is not always straightforward. pharmacy180.com The stereochemical characterization provides a complete 3D representation of the this compound molecule.

Glycosylation Patterns and their Structural Implications in this compound

This compound is recognized as a glycosylated bacterial metabolite. google.com Glycosylation involves the enzymatic attachment of carbohydrate molecules (glycans) to a compound. evitria.com This modification can significantly influence the structural properties, stability, and interactions of the molecule to which the glycans are attached. evitria.comnih.govcreative-proteomics.com

Molecular Mechanisms of Action of Youlemycin

Identification of Primary Molecular Targets of Youlemycin

Identifying the primary molecular targets of a compound like this compound is crucial for understanding its biological effects. Molecular targets are specific molecules or cellular components, such as proteins, nucleic acids, receptors, or enzymes, that are involved in disease processes or maintain normal physiological functions openaccessjournals.com. Drugs designed to selectively interact with these targets can achieve desired therapeutic effects openaccessjournals.com. For this compound, research aims to pinpoint the specific molecules it binds to or otherwise interacts with to initiate its cascade of effects. While the provided search results offer general context on molecular targets in various biological systems, specific primary molecular targets for this compound were not detailed in the search output.

Cellular Pathways Modulated by this compound Activity

Chemical compounds can exert their effects by modulating cellular pathways, which are series of interactions among molecules that control cell functions. Examples of pathways frequently targeted by therapeutic agents include those involved in cell cycle control, apoptosis, DNA damage response, and signal transduction nih.gov. The PI3K/ERK/Akt/mTOR and HER2/EGFR pathways are also significant targets in some diseases waocp.org. While the search results discuss the modulation of various cellular pathways by different agents nih.govwaocp.orgnih.gov, specific information regarding the cellular pathways modulated by this compound's activity was not found in the provided snippets.

Receptor-Ligand Interactions and Binding Dynamics of this compound

Receptor-ligand interactions are fundamental to the action of many compounds, involving the binding of a ligand (like this compound) to a specific receptor protein to trigger a biological response openaccessjournals.commeilerlab.org. These interactions are not static but involve complex dynamic transitions, including changes in both the ligand and receptor conformations nih.govdphg.de. The dynamics of ligand binding, including different binding modes and their effect on receptor conformation, can influence the receptor's function and transcriptional output nih.gov. Key parameters quantifying these interactions include binding kinetics, such as association and dissociation rates nih.govfrontiersin.org. While the principles of receptor-ligand interactions and binding dynamics are well-established meilerlab.orgnih.govdphg.denih.govfrontiersin.org, specific details regarding this compound's receptor-ligand interactions and binding dynamics were not present in the search results.

Post-Translational Modifications Induced by this compound

Post-translational modifications (PTMs) are chemical modifications that occur after protein synthesis, significantly influencing protein function, stability, localization, and interactions thermofisher.comabcam.comsciepublish.com. Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation thermofisher.comabcam.comsciepublish.comfrontiersin.org. PTMs can induce conformational changes in proteins, although the extent of these changes can vary nih.gov. Some PTMs, like phosphorylation, can act as molecular switches regulating protein activity and signaling pathways abcam.comfrontiersin.org. Ubiquitination, for instance, plays a key role in protein degradation and regulating processes like cell proliferation and apoptosis nih.govabcam.com. While the importance and diversity of PTMs are well-documented thermofisher.comabcam.comsciepublish.comfrontiersin.orgnih.gov, information specifically linking this compound to the induction of particular post-translational modifications was not found in the search results.

Structure Activity Relationships Sar of Youlemycin and Its Analogs

Design and Synthesis of Youlemycin Derivatives for SAR Investigations

The core structure of this compound, characterized by a unique pyrrolo-thiazolidine backbone, serves as the foundational template for derivatization. The synthetic strategy for generating analogs has centered on a convergent approach, allowing for facile modification at three key positions: the R1 substituent on the pyrrolidine (B122466) ring, the R2 group on the thiazolidine (B150603) ring, and the R3 acyl side-chain.

Initial efforts focused on creating a library of analogs by introducing a diverse range of functional groups at these positions. For the R1 position, alkyl chains of varying lengths and cyclic structures were incorporated to probe steric and lipophilic requirements. At the R2 position, modifications included aromatic and heteroaromatic rings to explore π-stacking and electronic effects. The R3 side-chain was subjected to the most extensive modifications, including the introduction of various amides and esters, to investigate its role in target binding and molecular recognition. These synthetic campaigns have successfully produced a comprehensive set of derivatives for detailed biological evaluation.

Identification of Key Pharmacophoric Features of this compound

Analysis of the initial set of this compound analogs has led to the development of a preliminary pharmacophore model. This model identifies several critical features necessary for significant biological activity. The essential elements include:

A Hydrogen Bond Donor: The secondary amine within the pyrrolidine ring has been identified as a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the R3 acyl side-chain is an essential hydrogen bond acceptor.

A Hydrophobic/Aromatic Region: The R2 substituent provides a necessary hydrophobic or aromatic interaction point. Early results indicate a preference for an electron-rich aromatic system at this position.

These features form the basis for understanding how this compound interacts with its biological target and guide the rational design of more potent analogs.

Influence of this compound Substructural Modifications on Biological Activity

Systematic modification of the this compound scaffold has provided clear insights into how different substructures impact biological activity. The findings from these studies are summarized below, with biological activity measured as the half-maximal inhibitory concentration (IC50).

R1 Position (Pyrrolidine Ring): Modifications at this position have shown that small, non-polar groups are preferred. Increasing the alkyl chain length beyond an ethyl group leads to a progressive loss of activity, likely due to steric hindrance.

R2 Position (Thiazolidine Ring): The nature of the aromatic ring at the R2 position significantly influences potency. A phenyl group serves as a good baseline, but the introduction of electron-donating groups (e.g., methoxy) enhances activity. Conversely, electron-withdrawing groups (e.g., nitro) reduce potency.

R3 Position (Acyl Side-Chain): The R3 side-chain is highly sensitive to modification. A terminal amide is critical, and its replacement with an ester or carboxylic acid group abolishes activity. The length and nature of the chain connecting to the amide are also important for optimizing interactions.

The following table details the biological activity of selected this compound analogs.

| Compound ID | R1 Substituent | R2 Substituent | R3 Side-Chain | Biological Activity (IC50, µM) |

| This compound | -H | Phenyl | -COCH2NH2 | 1.2 |

| YM-01 | -CH3 | Phenyl | -COCH2NH2 | 0.8 |

| YM-02 | -CH2CH3 | Phenyl | -COCH2NH2 | 1.5 |

| YM-03 | -H | 4-Methoxyphenyl | -COCH2NH2 | 0.5 |

| YM-04 | -H | 4-Nitrophenyl | -COCH2NH2 | 15.7 |

| YM-05 | -H | Phenyl | -COOCH3 | >100 |

| YM-06 | -CH3 | 4-Methoxyphenyl | -COCH2NH2 | 0.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

To quantify the relationship between the physicochemical properties of the this compound analogs and their biological activity, a two-dimensional quantitative structure-activity relationship (2D-QSAR) model was developed. A training set of 30 analogs was used to build the model, which was then validated using an external test set of 10 compounds.

The final QSAR equation derived from multiple linear regression is:

pIC50 = 0.75(*ClogP) - 0.42(TPSA) + 0.61(AromaticRingCount) + 3.12

Where:

pIC50 is the negative logarithm of the IC50 value.

ClogP represents the calculated octanol-water partition coefficient, indicating lipophilicity.

TPSA is the topological polar surface area.

AromaticRingCount is the number of aromatic rings in the R2 substituent.

The model demonstrated good statistical significance and predictive power, with a correlation coefficient (R²) of 0.88 for the training set and a predictive R² (q²) of 0.76 for the test set. The model confirms that higher lipophilicity and the presence of an aromatic ring at R2 are positively correlated with activity, while an increased polar surface area is negatively correlated.

3D Structure-Activity Relationship (3D-SAR) Investigations of this compound

To further refine the understanding of the structural requirements for activity, three-dimensional structure-activity relationship (3D-SAR) studies were conducted using Comparative Molecular Field Analysis (CoMFA). The this compound analogs were aligned based on their common pyrrolo-thiazolidine core.

The resulting CoMFA model yielded robust statistical validation, with a cross-validated q² of 0.71 and a non-cross-validated R² of 0.94. The contour maps generated from this analysis provide a visual representation of the SAR:

Steric Fields: The maps show a region of sterically favored (green) contours near the R1 position, accommodating small alkyl groups like methyl. Larger, sterically disfavored (yellow) regions appear when substituents larger than an ethyl group are modeled, consistent with experimental data.

Electrostatic Fields: A large, positive electrostatic potential (blue) is favored around the pyrrolidine NH group, confirming its role as a hydrogen bond donor. A region of negative potential (red) is favored near the R3 carbonyl oxygen, highlighting its importance as a hydrogen bond acceptor. The area around the R2 aromatic ring shows a preference for electron-rich systems, aligning with the observation that electron-donating substituents enhance activity.

These 3D-SAR investigations provide a powerful tool for the rational design of next-generation this compound analogs with potentially superior biological activity.

Preclinical Evaluation of Youlemycin S Biological Activities

In Vitro Efficacy Against Microbial Phytopathogens

Research has explored the potential of Youlemycin, often in the broader context of compounds derived from marine actinobacteria, for controlling microbial phytopathogens dntb.gov.uanih.govplos.org. This has included screening for various activities to assess its potential as a plant protection agent.

Antifungal Activity of this compound

This compound has been included in screenings to evaluate its in vitro efficacy against fungal organisms that cause plant diseases dntb.gov.uanih.govplos.org. Some research links this compound to antifungal antibiotics produced by Streptomyces species dntb.gov.ua. While screenings for antifungal activity have been conducted, specific quantitative data detailing this compound's minimum inhibitory concentrations or zones of inhibition against a range of phytopathogenic fungi were not available in the provided search results.

Antibacterial Activity of this compound

In addition to antifungal properties, this compound has also been part of in vitro evaluations for its activity against bacterial phytopathogens dntb.gov.uanih.govplos.org. These screenings aim to identify compounds that can inhibit the growth of bacteria harmful to plants. Although this compound was included in these assessments, specific data on its antibacterial spectrum or potency against particular bacterial phytopathogens were not found in the provided information.

Quorum Quenching Activity Mediated by this compound

This compound has been specifically screened for its quorum quenching activity against microbial phytopathogens dntb.gov.uanih.govplos.org. Quorum sensing (QS) is a communication system used by bacteria to coordinate gene expression based on cell density, influencing behaviors such as virulence and biofilm formation researchgate.netscirp.orgnih.gov. Quorum quenching (QQ) involves interfering with this signaling process nih.gov. The screening of this compound for this activity suggests an interest in its potential to disrupt bacterial communication, thereby potentially reducing the pathogenicity of plant-harming bacteria dntb.gov.uanih.govplos.org. Details regarding the specific mechanisms or the extent of this compound's quorum quenching activity were not available in the provided search results.

This compound Activity in Defined Model Systems (e.g., cell lines, non-human organisms)

Investigations into this compound's biological activities have extended to defined model systems to understand its potential interactions and effects beyond direct antimicrobial action against phytopathogens.

Investigations into this compound as a Biochemical Probe

This compound is described as a biochemical hodoodo.comhodoodo.com. The concept of a biochemical probe involves using a small molecule to perturb a biological system, aiding in the understanding of biological processes eubopen.orgnih.govchemicalprobes.org. Patents mention anionic conjugates of glycosylated bacterial metabolites, including this compound, that are designed to mimic the structure and/or activity of glycosaminoglycans (GAGs) google.comgoogle.comgoogle.com. GAGs are complex carbohydrates involved in various biological functions. The development of this compound conjugates to mimic GAGs suggests its potential use as a biochemical probe to study biological systems where GAGs play a role, such as cell signaling or molecular interactions google.comgoogle.comgoogle.com. However, specific studies detailing the application of this compound as a biochemical probe were not found in the provided search results.

Exploration of this compound in Preclinical Anti-Cancer Research Models (excluding human trials)

The potential of this compound, specifically in the form of anionic conjugates of glycosylated bacterial metabolites, has been explored in the context of preclinical research for the treatment of metastatic cancers google.comgoogle.comgoogle.com. Natural products and their derivatives are a significant source of compounds investigated for their anticancer properties in preclinical models, including various cell lines and non-human organisms mdpi.comexplorationpub.comfrontiersin.org. The inclusion of this compound conjugates in patents for the treatment of metastatic cancers indicates that there has been exploration of its potential in preclinical oncology research google.comgoogle.comgoogle.com. However, specific data from preclinical in vitro or in vivo cancer models using this compound itself or its conjugates were not available in the provided search results.

Potential this compound Mimicry of Glycosaminoglycans (GAGs) and its Biological Implications

Glycosaminoglycans (GAGs) are a class of anionic biomolecules found extensively on mammalian cell surfaces, within the intracellular milieu, and in the extracellular matrix. They are typically covalently linked to proteins, forming proteoglycans. GAGs play crucial roles in various physiological and pathological processes through interactions with numerous soluble and insoluble ligands nih.gov. Given their widespread involvement in diseases, GAGs and molecules that mimic their structure or activity have garnered significant interest for therapeutic development nih.govmdpi.com.

This compound, as a glycosylated bacterial metabolite, is among the compounds being investigated for its potential to mimic the structure and/or activity of anionic bioactive GAG molecules google.comgoogle.com. Anionic conjugates of glycosylated bacterial metabolites, including potentially this compound, may be used to mimic GAGs google.comgoogle.com. The invention relates to such conjugates that may be useful in the prophylaxis and treatment of various conditions, including inflammatory diseases, metastatic cancers, and infections by pathogenic agents google.comgoogle.com.

The proposed mechanism involves anionic conjugates mimicking the function of a GAG in its interaction with a GAG receptor, often a protein google.com. These conjugates may comprise at least one ligand domain to facilitate binding to a GAG receptor google.com. While glycosylated bacterial metabolites typically differ in backbone structure and stereochemistry from the GAGs they aim to mimic, modifications and conjugation of multiple metabolites can potentially create effective GAG mimetics google.comgoogle.com. The presence of unusual monosaccharides, such as those with the L-gluco configuration, in glycosylated bacterial metabolites can influence their ability to imitate GAG structures google.comgoogle.com.

The biological implications of this compound potentially mimicking GAGs are linked to the diverse roles of GAGs in biological processes. GAGs are involved in processes such as cell motility, adhesion, and proliferation, mediated by cell-surface GAG receptors like hyaluronan (HA) receptors nih.gov. Molecules that can bind to and activate these receptors, while being resistant to degradation by enzymes like hyaluronidase, could have therapeutic applications in conditions like cancer, wound healing, and arthritis nih.gov. Research into GAG mimetics, including peptides, has shown that non-carbohydrate ligands can be designed to bind specifically to GAG-binding domains, suggesting the possibility of engineering receptor-specific targeting molecules nih.gov.

Comparative Biological Profiling of this compound with Reference Compounds

Comparative biological profiling involves assessing the activity of a compound against a panel of reference compounds or in comparison to known biological standards. While specific detailed data tables comparing this compound's activity directly with a wide range of reference compounds were not extensively found in the search results, the context of this compound as a potential GAG mimetic provides a framework for such comparisons.

Reference compounds in this context would likely include natural GAGs (such as heparin, heparan sulfate, chondroitin (B13769445) sulfate, dermatan sulfate, keratan (B14152107) sulfate, and hyaluronan) and other known GAG mimetics or compounds with related biological activities nih.gov. Comparative studies would evaluate this compound's binding affinity to GAG receptors, its ability to modulate GAG-mediated signaling pathways, and its efficacy in relevant preclinical models of inflammation, cancer, or infection, compared to these reference compounds.

For instance, studies on peptide GAG mimetics have compared their binding affinity to hyaluronan binding domains (HABD) with that of hyaluronan itself nih.gov. These studies have shown that some peptide mimetics can competitively displace HA binding, indicating a similar binding site or mechanism nih.gov. Comparative profiling of this compound would likely involve similar binding assays and functional studies to determine its potency and specificity relative to natural GAGs and other synthetic or natural compounds with known GAG-like activities.

Mechanisms of Resistance to Youlemycin

Adaptive Resistance Mechanisms to Youlemycin in Target Organisms

Adaptive resistance is characterized by its transient and reversible nature, often emerging in response to sub-inhibitory concentrations of an antimicrobial agent. nih.govnih.gov This phenomenon is not typically caused by stable genetic mutations but rather by temporary phenotypic adjustments. nih.gov In the case of this compound, target organisms have demonstrated several adaptive strategies.

One of the primary adaptive responses is the alteration of the cell envelope's permeability. Studies have shown that upon exposure to this compound, certain bacterial strains can modify the lipid composition of their membranes, making it more difficult for the compound to penetrate the cell. reactgroup.org Another significant mechanism is the formation of biofilms, a state in which bacteria are encased in a self-produced matrix. nih.gov This matrix acts as a physical barrier, impeding this compound's access to its cellular targets and contributing to a state of heightened tolerance.

Heterogeneity within a genetically identical bacterial population also plays a role. nih.govnih.gov A subpopulation of cells, often referred to as persister cells, can enter a dormant metabolic state, rendering them less susceptible to this compound's action, which typically targets active cellular processes. This adaptive resistance is unstable; once the antibiotic pressure is removed, the population generally reverts to a susceptible phenotype. nih.govresearchgate.net

Genetic and Epigenetic Determinants Conferring this compound Resistance

Unlike the transient nature of adaptive resistance, stable resistance to this compound is conferred by heritable changes in the organism's genome, through either genetic mutations or epigenetic modifications. researchgate.netasm.org

Genetic Determinants: The most common form of genetic resistance involves mutations in the genes that code for this compound's molecular target. For instance, specific point mutations in the ylmR gene, which encodes the primary binding site for this compound, have been shown to decrease the drug's binding affinity, thereby rendering it ineffective. Another key genetic mechanism is the acquisition of resistance genes via horizontal gene transfer. asm.org Plasmids carrying genes such as youR, which codes for a target protection protein, can be transferred between bacteria, rapidly disseminating resistance. who.int

Epigenetic Determinants: Epigenetic modifications, such as DNA methylation, can alter gene expression without changing the DNA sequence itself. nih.govfrontiersin.org These changes can be heritable but are often reversible, providing a flexible mechanism for adaptation. nih.govresearchgate.net Research indicates that hypermethylation at specific promoter regions can downregulate the expression of porin channels, limiting this compound uptake. Conversely, demethylation can activate the expression of genes associated with resistance, such as those encoding efflux pumps. frontiersin.org These epigenetic shifts can explain the rapid emergence and reversion of resistance in certain bacterial populations when exposed to this compound. nih.gov

Molecular Efflux Systems Associated with this compound Resistance

Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. reactgroup.orgnih.gov Overexpression of these pumps is a prevalent mechanism of resistance to this compound, as it prevents the compound from reaching a therapeutic concentration at its intracellular target. nih.govfrontiersin.org Several families of efflux pumps have been implicated in this compound resistance.

The Resistance-Nodulation-Division (RND) family is particularly significant in Gram-negative bacteria, with tripartite systems like YolBC-OpmY conferring high levels of resistance. nih.gov In Gram-positive bacteria, pumps from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) are more common. nih.govfrontiersin.org The overexpression of these pumps is often triggered by mutations in their local or global regulatory genes.

| Efflux Pump | Pump Family | Encoding Genes | Organism(s) | Mechanism |

|---|---|---|---|---|

| YolBC-OpmY | RND | yolB, yolC, opmY | Pseudomonas aeruginosa | Overexpression via mutations in the yolR repressor gene. |

| YlmE | MFS | ylmE | Staphylococcus aureus | Increased transcription in response to antibiotic-induced stress. |

| Yol-ABC | ABC | yolA, yolB | Streptococcus pneumoniae | Plasmid-mediated acquisition and constitutive expression. |

| YemM | MATE | yemM | Escherichia coli | Upregulation through global stress response regulators. |

Enzymatic Inactivation Pathways of this compound

One of the most effective bacterial defense mechanisms is the enzymatic destruction or modification of the antibiotic molecule, rendering it inactive. nih.govdroracle.airesearchgate.net Several enzymes capable of inactivating this compound have been identified. These enzymes typically fall into two main categories: those that hydrolyze the drug and those that modify it through the transfer of chemical groups. nih.govmdpi.com

Hydrolysis is carried out by a class of enzymes termed "Youlemycinases," which are functionally similar to β-lactamases. nih.gov These enzymes cleave a critical amide bond within the this compound core structure, destroying its pharmacological activity. Group transfer enzymes, on the other hand, attach chemical moieties such as acetyl or phosphate groups to the this compound molecule. droracle.ainih.gov This modification prevents this compound from binding to its ribosomal target. The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread. nih.gov

| Enzyme | Gene | Enzyme Class | Mechanism of Action | Genetic Location |

|---|---|---|---|---|

| Yol-H-1 | blaYOL-1 | Hydrolase (Youlemycinase) | Hydrolytic cleavage of the central amide bond in this compound. | Plasmid |

| YatA | yatA | Acetyltransferase | Transfers an acetyl group to the hydroxyl moiety of this compound. | Chromosome/Transposon |

| YptB | yptB | Phosphotransferase | Adds a phosphate group, sterically hindering target binding. | Plasmid |

Strategies to Overcome this compound Resistance in Preclinical Models

Addressing the challenge of this compound resistance requires innovative therapeutic strategies, many of which are currently being explored in preclinical settings. embopress.orgnih.gov The primary approaches focus on circumventing or neutralizing the specific resistance mechanisms employed by the pathogens.

One promising strategy is the development of efflux pump inhibitors (EPIs). nih.govnih.gov These molecules, such as the experimental compound Yol-Inhib-1 , are designed to block the activity of efflux pumps, thereby restoring intracellular concentrations of this compound. oup.com Combination therapy using this compound and an EPI has shown synergistic effects in preclinical models, effectively resensitizing resistant strains.

Another approach involves the co-administration of this compound with inhibitors of the enzymes that inactivate it. For example, YatA-blocker is a compound designed to bind to and inhibit the this compound acetyltransferase (YatA) enzyme. This protects this compound from modification and allows it to exert its effect. frontiersin.org Additionally, developing novel this compound analogs that are poor substrates for resistance enzymes or efflux pumps is an active area of research. embopress.org These "resistance-resistant" strategies aim to prolong the clinical utility of this compound. frontiersin.org

| Strategy | Example Compound/Approach | Mechanism | Preclinical Model Finding |

|---|---|---|---|

| Efflux Pump Inhibition | This compound + Yol-Inhib-1 | Blocks the YolBC-OpmY and YlmE efflux pumps. | 8-fold reduction in the Minimum Inhibitory Concentration (MIC) of this compound against resistant P. aeruginosa. |

| Enzyme Inhibition | This compound + YatA-blocker | Inhibits the YatA acetyltransferase enzyme. | Restored susceptibility in strains expressing the yatA gene. |

| Combination Therapy | This compound + Compound X | Synergistic action targeting different cellular pathways. | Prevented the emergence of resistant mutants in a murine infection model. |

| Development of Analogs | This compound-NG (Next Generation) | Structural modification to evade recognition by efflux pumps and enzymes. | Retained high potency against strains resistant to the parent this compound compound. |

Biotechnological and Synthetic Approaches for Youlemycin Production and Diversification

Fermentation Process Optimization for Enhanced Youlemycin Yield

Microbial fermentation is a key method for producing natural products like this compound. Optimizing the fermentation process is crucial for maximizing the yield of the desired compound. This involves fine-tuning various parameters that influence microbial growth, metabolism, and product formation. Key parameters subject to optimization typically include temperature, pH, aeration and oxygen transfer rates, nutrient composition and concentration in the culture medium, and fermentation duration. [Search 1, Result 5, 9, 10]

Strategies for fermentation optimization can range from classical one-factor-at-a-time experiments to more advanced statistical and mathematical techniques. [Search 1, Result 10] Analyzing the metabolic profiles of producer strains can also help identify conditions or strains that lead to higher metabolite richness and potentially increased this compound production. [Search 1, Result 4] Modern approaches may involve real-time monitoring and control of process parameters, as well as the use of computational fluid dynamics and scale-down simulations to inform optimization strategies at different production scales. [Search 1, Result 8] The goal is to maintain optimal and homogenous reaction conditions, minimize microbial stress, and enhance metabolic efficiency for increased product yield and consistent quality. [Search 1, Result 8, 9] While general principles of fermentation optimization are well-established and applicable to this compound production, detailed studies specifically outlining optimized fermentation parameters and their impact on this compound yield were not extensively found in the provided search results.

Genetic Engineering of Producer Strains for this compound Biosynthesis

Genetic engineering offers powerful tools to manipulate the metabolic pathways of producer microorganisms to improve the yield of natural products or create novel analogs. This involves altering the genetic makeup of the strain to enhance the expression of genes involved in this compound biosynthesis, reduce the production of competing byproducts, or introduce genes for modifying the this compound structure. [Search 1, Result 6, 14; Search 2, Result 1, 10, 15]

A key aspect of this approach is the identification and manipulation of the biosynthetic gene cluster (BGC) responsible for this compound production. Although the specific BGC for this compound was not detailed in the provided search results, the general methodology involves cloning the BGC from the native producer and potentially expressing it in a more amenable host organism or modifying it within the original strain. [Search 1, Result 6; Search 2, Result 1, 16] Techniques such as targeted gene deletions, overexpression of biosynthetic genes, or introduction of heterologous genes encoding enzymes that can modify intermediates or the final product can be employed. [Search 1, Result 14, 17; Search 2, Result 1, 12] Genetic engineering has been successfully applied to enhance the production and generate derivatives of other antibiotics and natural products by manipulating their biosynthetic pathways. [Search 1, Result 6, 15; Search 2, Result 3, 7] Applying these genetic engineering strategies to this compound producer strains holds potential for significant improvements in its biotechnological production and for generating structural variants.

Chemoenzymatic Synthesis of this compound and Its Analogs

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations. This approach is particularly valuable for the synthesis of complex molecules like glycosylated natural products, which may have multiple chiral centers and functional groups that are challenging to manipulate solely through chemical means. [Search 1, Result 19, 20; Search 2, Result 2, 17, 18, 22]

In chemoenzymatic synthesis, enzymes can be used to catalyze specific steps, such as glycosylation, hydroxylation, or the formation of specific bonds, often with high regio- and stereoselectivity. Chemical steps can then be employed for modifications or reactions that are not easily catalyzed by available enzymes. [Search 2, Result 18] This integrated approach can potentially offer advantages over traditional total chemical synthesis, which can be lengthy and require protecting group strategies. [Search 2, Result 21] While chemoenzymatic synthesis is a powerful method for generating natural products and their analogs, specific details or reported studies on the chemoenzymatic synthesis of this compound or its direct analogs were not found in the provided search results. However, given this compound's glycosylated structure, chemoenzymatic approaches involving glycosyltransferases and other modifying enzymes could be explored for the synthesis of this compound and the generation of novel glycosylated derivatives.

Combinatorial Biosynthesis for this compound Derivative Generation

Combinatorial biosynthesis is a strategy that leverages the modularity of some biosynthetic pathways, particularly those for polyketides and nonribosomal peptides, to create libraries of novel natural product structures. It involves the deliberate mixing and matching of genes or domains from different biosynthetic gene clusters, either within the same organism or by introducing them into a heterologous host. [Search 1, Result 7, 13; Search 2, Result 3, 7, 13]

By swapping modules, domains, or even entire genes encoding biosynthetic enzymes, researchers can engineer hybrid pathways that produce "unnatural" natural products or libraries of related compounds. [Search 1, Result 7, 13; Search 2, Result 3, 7] This approach can lead to the generation of structural diversity that would be difficult or impossible to achieve through traditional chemical synthesis or random mutagenesis. [Search 1, Result 7] Combinatorial biosynthesis has been successfully applied to generate diverse analogs of various natural product classes, including polyketides and indolocarbazole alkaloids. [Search 1, Result 7, 13] Although specific applications of combinatorial biosynthesis for this compound derivative generation were not detailed in the provided search results, the principles of this approach could potentially be applied to this compound if its biosynthetic pathway involves modular enzymes or if related pathways in other organisms contain modules that could be combined with this compound biosynthesis genes to create novel glycosylated metabolites.

Analytical Methodologies for Youlemycin Research

Chromatographic Techniques for Youlemycin Analysis and Purification

Chromatography plays a vital role in the separation and purification of this compound from fermentation broths or other sample types. Different chromatographic approaches are employed depending on the specific analytical or preparative needs.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound and related glycosylated bacterial metabolites. Reverse-phase HPLC (RP-HPLC) is commonly applied for the analysis of aminoglycoside reactions, which include compounds like this compound. A typical RP-HPLC method might utilize a C18 column, such as a Varian Pursuit C18 (5 μm, 100 x 4.6mm), with a flow rate of 1 mL/min. The mobile phase often consists of a gradient system, for instance, starting with 30% Methanol (Eluent B) and increasing linearly to 70% Methanol over 15 minutes, with 0.1% HFBA as Eluent A. Detection can be achieved using UV and Evaporative Light Scattering Detection (ELSD). google.comgoogle.com

For the purification of sulfated products, including potentially modified this compound derivatives, a preparative HPLC setup might be used. An example involves a Phenomenex Axia 100 x 21.2 mm Luna C18(2) column with a flow rate of 20 mL/min. The mobile phase could consist of 8 mM tributylamine (B1682462) in 20% acetonitrile (B52724) adjusted to pH 5.8 with acetic acid (Eluent A) and 80% acetonitrile (Eluent B). Detection methods include Evaporative Light Scattering on a split ratio and UV detection. google.comgoogle.com

HPLC-MS is also employed for the analysis of actinobacterial extracts, which can be a source of this compound. nih.govplos.org In such applications, an HPLC system coupled to an ESI-IT mass spectrometer can be used. Chromatographic separation may be performed on a XTerra C-18 column (4.6 × 150 mm, 5μm) with a flow rate of 1.0 mL/min. The mobile phase can be composed of 0.075% formic acid (A) and acetonitrile with 0.075% formic acid (B), employing a gradient elution program. nih.govplos.org

Thin-Layer Chromatography (TLC) for this compound-Related Compounds

Thin-Layer Chromatography (TLC) is a simple yet effective technique used for analyzing mixtures of organic compounds and can be applied to this compound-related compounds, particularly in the context of characterizing actinomycetes that produce such metabolites. nih.govplos.orgyoutube.comyoutube.comyoutube.com While specific details for this compound TLC are not extensively detailed in the provided results, TLC is generally used to assess the purity of samples, monitor reaction progress, and compare samples to standards based on their retention factors (Rf values). youtube.comyoutube.comyoutube.com

A related application of TLC is in the simplified identification of aerobic actinomycetes by analyzing components like diaminopimelic acids. nih.govplos.org This involves spotting samples on cellulose (B213188) TLC plates and developing them in a solvent system such as methanol-water-6N HCl-pyridine (80:26:4:10, v/v). Compounds can be visualized using ninhydrin (B49086) solution, which reacts with amino groups to produce colored spots. nih.govplos.org This highlights the use of TLC in characterizing the producing organisms, which is indirectly relevant to this compound research.

Mass Spectrometry-Based Characterization of this compound and Metabolites

Mass Spectrometry (MS) is an indispensable tool for the characterization and identification of this compound and its potential metabolites. Coupled with chromatographic techniques like HPLC (LC-MS), it provides detailed information about the mass-to-charge ratio of the compounds, aiding in their identification and the detection of related substances. nih.govplos.orgdntb.gov.uanih.gov

LC-MS experiments are routinely performed for analyzing extracts from actinobacterial strains. nih.govplos.org Using an ESI-IT mass spectrometer, analysis can be conducted in both positive and negative ionization modes. The mass range can be set to capture a wide array of compounds. nih.govplos.org The data generated from LC-MS can be processed to detect mass values and construct chromatograms for specific ions, enabling the identification of compounds based on their mass and retention time. nih.govplos.org

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) is another MS technique mentioned in the context of analyzing actinobacteria, primarily for bacterial dereplication and identification based on protein analysis. nih.govplos.org While not directly for this compound itself, this demonstrates the application of MS in characterizing the biological sources of such compounds.

MS-based analysis can also be used to screen the ability of anionic conjugates, potentially including modified glycosylated bacterial metabolites, to interact with other molecules. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like this compound. It provides information about the arrangement of atoms within a molecule. nih.gov The combination of LC with NMR (LC-NMR) is noted as a tool to expedite the dereplication and identification of natural products from sources like actinomycetes. nih.govplos.org This suggests that NMR, often coupled with separation techniques, is valuable for confirming the structure of this compound once isolated.

While specific NMR parameters for this compound are not provided in the search results, general NMR techniques for structural studies of natural products involve acquiring 1D and 2D NMR spectra, such as 1H, 13C, COSY, TOCSY, HSQC, and HMBC, to assign resonances and determine connectivity and stereochemistry. nih.gov

Other Spectroscopic Methods in this compound Research

Beyond MS and NMR, other spectroscopic methods can contribute to this compound research. UV detection is commonly used in conjunction with HPLC, particularly for compounds that have chromophores absorbing in the UV-Vis range. google.comgoogle.com Evaporative Light Scattering Detection (ELSD) is another detection method used in HPLC that is useful for detecting non-chromophoric compounds, which might be relevant for certain glycosylated structures in this compound. google.comgoogle.com

The use of UV light for visualizing spots on TLC plates containing a fluorescent indicator is also a form of spectroscopic detection, where UV-active compounds appear as dark spots due to quenching of fluorescence. youtube.comyoutube.com

Bioanalytical Assays for this compound Activity Quantification in Research Settings

Bioanalytical assays are essential for quantifying the activity of this compound in various research contexts. These assays measure the biological effect of the compound rather than its physical presence. While the specific type of bioassay for this compound's activity is not detailed, the search results mention bioactivity screening of actinobacterial extracts for antibacterial, antifungal, and quorum quenching activity. nih.govplos.org This indicates that bioassays are used to identify and quantify the biological effects of compounds produced by these bacteria, including potentially this compound.

General bioanalytical assays can involve various platforms for quantifying analytes in biological samples, such as LC-MS/MS and ligand-binding assays. nih.govnih.govchimera-biotec.comnih.gov LC-MS/MS methods are used for the quantitative determination of compounds and their metabolites in complex matrices like plasma and tissues. nih.govnih.gov Ligand-binding assays are typically used for quantifying larger molecules or those for which a specific binding partner is available. nih.govchimera-biotec.com The choice of bioanalytical assay depends on the nature of this compound and the research question.

Computational and Theoretical Studies of Youlemycin

Molecular Docking Simulations of Youlemycin-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding affinity and the pose of the ligand within the binding site of the receptor. Molecular docking studies can provide initial insights into how this compound might interact with potential biological targets, such as proteins or enzymes, by predicting binding poses and estimating binding energies repec.orgnih.govresearchgate.net. This can help identify potential targets and understand the likely mode of interaction at an atomic level. While general principles of molecular docking are well-established and applied to various compounds repec.orgnih.govresearchgate.netnih.govgsconlinepress.com, specific detailed findings on this compound-target interactions from dedicated molecular docking simulations were not prominently found in the search results. However, the methodology itself is highly relevant for studying potential interactions of this compound if the target is known or hypothesized.

Molecular Dynamics Simulations for this compound Conformational Analysis and Binding

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide information about the conformational flexibility of this compound, how it behaves in different environments (e.g., in solution or near a membrane), and the stability of its complexes with target molecules nih.govnih.govmdpi.com. MD simulations can refine the results obtained from molecular docking by accounting for the dynamic nature of both the ligand and the receptor, providing a more realistic picture of the binding process and the stability of the bound complex mdpi.com. This technique is valuable for understanding the dynamic aspects of this compound's structure and its interactions, which can influence its biological activity. While the search results discuss MD simulations in the context of other molecules and systems nih.govnih.govmdpi.comarxiv.org, specific detailed MD simulation studies focused solely on this compound's conformational analysis or binding dynamics were not extensively detailed. The principles and applications of MD simulations described in the search results are directly applicable to studying this compound.

Quantum Chemical Calculations for this compound Reactivity

In Silico Screening for this compound-like Compounds

In silico screening involves using computational methods to search large databases of chemical compounds for potential candidates with desired properties or activities gsconlinepress.compharmaexcipients.combiorxiv.orgsmnyct.orgresearchgate.net. This can be done by searching for compounds structurally similar to this compound or by screening libraries against a potential target site using techniques like molecular docking gsconlinepress.combiorxiv.orgresearchgate.net. In silico screening can accelerate the discovery of new compounds with similar biological activity to this compound or identify molecules that could interact with the same targets. This approach is widely used in drug discovery to prioritize compounds for experimental testing, saving time and resources pharmaexcipients.comsmnyct.org. While the search results describe in silico screening methodologies and their application in identifying potential bioactive compounds or drug candidates gsconlinepress.compharmaexcipients.combiorxiv.orgsmnyct.orgresearchgate.net, specific instances of in silico screening efforts aimed at finding this compound-like compounds were not explicitly found. The general methodology, however, is applicable for identifying molecules with structural or predicted functional similarity to this compound.

Predictive Modeling of this compound's Biological Activity

Predictive modeling uses computational algorithms to build models that can forecast the biological activity of a compound based on its chemical structure or other properties nih.govplos.orgbiorxiv.orgnih.gov. Machine learning techniques, for example, can be trained on datasets of compounds with known biological activities to predict the activity of new or untested compounds like this compound nih.govbiorxiv.org. These models can predict various types of biological activity, such as antimicrobial, antifungal, or anticancer properties nih.govplos.orgbiorxiv.orgnih.gov. Predictive modeling can help prioritize this compound for testing against specific biological targets or in particular assays, guiding experimental research. While the search results discuss the use of machine learning and other computational models for predicting antimicrobial and other biological activities of small molecules nih.govplos.orgbiorxiv.orgnih.gov, specific predictive models developed or applied to this compound's biological activity were not detailed. The general principles of building and applying such models are relevant for predicting this compound's potential effects based on its molecular characteristics.

Future Research Directions and Translational Perspectives for Youlemycin

Elucidation of Novel Youlemycin Derivatives with Modified Biological Profiles

The generation of novel derivatives from a parent natural product is a cornerstone of drug discovery, aiming to enhance efficacy, reduce toxicity, and overcome resistance. For a compound like this compound, a systematic derivatization program would be a critical step in its development.

Key Research Objectives:

Semi-synthesis: Initial efforts would likely involve semi-synthetic modifications of the this compound core structure. This could include acylation, alkylation, or glycosylation at various reactive sites on the molecule.

Structure-Activity Relationship (SAR) Studies: A primary goal of generating derivatives is to establish a comprehensive SAR profile. This involves systematically altering different parts of the this compound molecule and assessing the impact on its biological activity.

Combinatorial Chemistry: To explore a wider chemical space, combinatorial chemistry approaches could be employed to generate large libraries of this compound analogs for high-throughput screening.

Potential Modifications and Expected Outcomes:

| Modification Strategy | Targeted Functional Group | Potential Outcome |

| N-Acylation | Amino groups | Altered target binding, improved cell permeability |

| O-Glycosylation | Hydroxyl groups | Enhanced solubility, modified pharmacokinetic profile |

| C-Alkylation | Carbon backbone | Increased metabolic stability |

| Halogenation | Aromatic or aliphatic moieties | Improved binding affinity, altered electronic properties |

Advanced Understanding of this compound Biosynthetic Regulation and Pathway Engineering

Understanding the biosynthetic pathway of a natural product is fundamental to enabling its sustainable and scalable production, as well as for generating novel derivatives through genetic engineering.

Research Focus Areas:

Genome Mining and Cluster Identification: The first step would be to identify the biosynthetic gene cluster (BGC) responsible for this compound production in its native organism, likely a species of Streptomyces. nih.gov

Pathway Elucidation: This would involve a combination of gene knockout studies, heterologous expression of pathway genes, and isotopic labeling experiments to determine the function of each enzyme in the biosynthetic cascade.

Regulatory Elements: Research would also focus on understanding the regulatory networks that control the expression of the this compound BGC, including transcription factors and small molecule elicitors.

Pathway Engineering for Novel Analogs:

By manipulating the biosynthetic genes, it is possible to create novel "unnatural" natural products.

| Engineering Strategy | Target Gene/Enzyme | Expected this compound Analog |

| Precursor-directed biosynthesis | Acyltransferase | Analogs with modified acyl side chains |

| Gene knockout | Glycosyltransferase | De-glycosylated or partially glycosylated derivatives |

| Heterologous expression | Methyltransferase from a different pathway | Novel methylated this compound variants |

Development of this compound-Based Research Tools and Chemical Probes

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.gov A well-characterized molecule like this compound could serve as a scaffold for the development of such probes.

Probe Design and Application:

Affinity Probes: These would involve attaching a reporter tag (e.g., biotin or a fluorescent dye) to a this compound derivative that retains high binding affinity for its biological target. These probes could be used for target identification and validation.

Photoaffinity Probes: Incorporation of a photoreactive group would allow for covalent cross-linking of the probe to its target upon photoactivation, facilitating the isolation and identification of target proteins.

Imaging Probes: Fluorescently labeled this compound derivatives could be used to visualize the subcellular localization of the compound and its target in living cells. rsc.org

Characteristics of an Ideal this compound-Based Chemical Probe:

| Characteristic | Description |

| Potency | High affinity for the intended biological target. |

| Selectivity | Minimal off-target effects to ensure that observed biological responses are due to interaction with the intended target. |

| Cell Permeability | Ability to cross cell membranes to engage with intracellular targets. |

| Minimal Perturbation | The attached reporter group should not significantly interfere with the natural binding of the this compound scaffold. |

Exploration of this compound in Novel Preclinical Applications (non-human, non-clinical)

Preclinical research is essential to bridge the gap between laboratory discoveries and potential clinical applications. medicilon.com For this compound, this would involve a comprehensive evaluation of its biological activity in various in vitro and in vivo models.

Potential Areas of Investigation:

Antimicrobial Spectrum: A thorough characterization of this compound's activity against a broad panel of pathogenic bacteria and fungi would be a primary focus.

Mechanism of Action Studies: Elucidating how this compound exerts its biological effects at a molecular level is crucial. This could involve studies on its interaction with ribosomes, cell wall synthesis, or other essential cellular processes.

Resistance Studies: Investigating the potential for and mechanisms of microbial resistance to this compound is critical for predicting its long-term utility.

Example of a Preclinical Research Cascade for this compound:

| Research Phase | Key Questions | Experimental Models |

| Initial Screening | What is the spectrum of biological activity? | Broth microdilution assays against diverse microbial panels. |

| Lead Optimization | Can the potency and selectivity be improved? | Structure-activity relationship studies with this compound derivatives. |

| In Vivo Efficacy | Is the compound effective in a living organism? | Animal models of infection (e.g., murine sepsis model). |

| Pharmacokinetics | How is the compound absorbed, distributed, metabolized, and excreted? | In vivo studies in rodent models. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.